molecular formula C14H8N2O2S B2669476 2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile CAS No. 88735-45-9

2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B2669476
CAS No.: 88735-45-9
M. Wt: 268.29
InChI Key: WNOYVVGSHNVEQK-UHFFFAOYSA-N
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Description

2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile is a heterocyclic compound featuring a coumarin (2-oxochromene) core fused to a 1,3-thiazole ring via the 3-position of the coumarin moiety. This compound is structurally significant due to the combination of coumarin’s photophysical properties and the thiazole’s bioactivity, making it a candidate for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2S/c15-6-5-13-16-11(8-19-13)10-7-9-3-1-2-4-12(9)18-14(10)17/h1-4,7-8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOYVVGSHNVEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327612
Record name 2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809373
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88735-45-9
Record name 2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile typically involves the condensation of substituted 4-oxochromene-3-carboxaldehydes with 2-methylbenzothiazole. This reaction can be carried out under microwave irradiation or classical heating, with microwave irradiation offering the advantage of reduced reaction time and increased yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Chemical Synthesis and Reactions

Synthetic Routes : The synthesis of 2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile typically involves the following steps:

  • Formation of Chromenyl Intermediate : Starting from salicylaldehyde and ethyl acetoacetate, the chromenyl group is synthesized through cyclization.
  • Thiazole Ring Formation : The chromenyl intermediate is reacted with a thioamide under acidic conditions to introduce the thiazole ring.
  • Final Product Formation : The final compound is obtained through reactions that may include esterification or nitrilation depending on desired functional groups.

Biological Activities

The biological activities of 2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile have been explored in various studies, revealing its potential in several therapeutic areas:

  • Anti-inflammatory Properties : Research indicates that this compound can inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antitumor Activity : Studies have shown that derivatives of coumarin possess cytotoxic effects against various cancer cell lines. The thiazole moiety enhances this activity by interacting with molecular targets involved in tumor growth.
  • Antimicrobial Effects : Compounds containing both coumarin and thiazole structures have demonstrated significant antibacterial and antifungal properties, suggesting potential applications in combating infections.

Case Study 1: Antitumor Activity

A study published in ChemBioChem investigated the effects of thiazole-coumarin derivatives on human cancer cell lines. The results indicated that 2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile exhibited significant cytotoxicity against breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Properties

In another research published in ACS Omega, the antimicrobial efficacy of various coumarin derivatives was evaluated. The study found that 2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile showed promising activity against Gram-positive bacteria, indicating its potential use as an antimicrobial agent .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrileAntitumor15
2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrileAntimicrobial20
Ethyl 2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetateAnti-inflammatory10

Mechanism of Action

The mechanism of action of 2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with various molecular targets. The chromene moiety can interact with enzymes and receptors, while the thiazole ring can participate in binding to metal ions or other biomolecules. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 1,3-thiazole-acetonitrile derivatives. Key structural analogues include:

Compound Name Substituent on Thiazole (Position 4) Molecular Weight (g/mol) Melting Point (°C) Synthesis Method Biological Activity (if reported)
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile 4-Methylphenyl 214.29 Not reported Nucleophilic substitution Not reported
2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile 3,4-Dichlorophenyl 269.15 Not reported Cyclocondensation Potential pesticidal activity
2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile Isopropyl 166.24 Not reported Hantzsch thiazole synthesis Not reported
2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile 4-Phenylcoumarin (oxy-linked) 279.27 Recrystallized from ethanol Alkylation of 7-hydroxycoumarin Antioxidant screening

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl in ) enhance electrophilicity, while alkyl groups (e.g., isopropyl in ) increase hydrophobicity.
  • Synthetic Routes : Most analogues are synthesized via cyclocondensation (e.g., Hantzsch thiazole synthesis) or nucleophilic substitution. The target compound’s synthesis likely involves coupling 3-bromoacetylcoumarin with thiourea, followed by nitrile functionalization .
Physicochemical Properties
  • Solubility: The acetonitrile group increases polarity, improving solubility in polar aprotic solvents (e.g., DMF, acetone) compared to non-nitrile thiazoles.
  • Thermal Stability : Coumarin derivatives typically exhibit higher melting points (>150°C) due to aromatic stacking. For example, 2-(1,3-dioxoisoindolin-2-yl)acetonitrile melts at 152–153°C , suggesting the target compound may share similar thermal resilience.
Crystallographic and Computational Insights
  • Hydrogen Bonding : The acetonitrile group participates in weak hydrogen bonds (C≡N···H), influencing crystal packing. For example, 2-(1,3-dioxoisoindolin-2-yl)acetonitrile forms dimers via N···H interactions .
  • Graph Set Analysis : Etter’s rules predict that coumarin-thiazole hybrids may adopt layered structures due to π-π stacking and dipole interactions .

Biological Activity

2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile can be described as follows:

  • IUPAC Name : 2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile
  • Molecular Formula : C16H13N1O3S1
  • Molecular Weight : 299.35 g/mol

This compound features a chromenyl moiety fused with a thiazole ring, which is significant for its biological activity.

Antitumor Activity

Research has indicated that compounds similar to 2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile exhibit notable antitumor properties. A study demonstrated that derivatives containing the oxochromen and thiazole groups can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as MAPK and PI3K/Akt.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro models. The anti-inflammatory activity is likely mediated through the inhibition of NF-kB signaling pathways, which play a critical role in inflammatory responses .

Antimicrobial Activity

Preliminary studies suggest that 2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile exhibits antimicrobial properties against a range of pathogens. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

The biological activities of 2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile are attributed to its ability to interact with specific molecular targets. The oxochromen moiety is known for its ability to chelate metal ions, which may enhance its biological efficacy. Furthermore, the thiazole ring contributes to the compound's ability to bind to various enzymes and receptors involved in disease processes .

Case Study: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant antitumor potential .

CompoundIC50 (µM)Cell Line
Compound A5.0A549 (Lung)
Compound B10.0MCF7 (Breast)
Compound C15.0HeLa (Cervical)

Research Findings on Anti-inflammatory Activity

A recent publication highlighted the anti-inflammatory effects of this compound in an animal model of arthritis. The administration of the compound resulted in reduced paw swelling and lower levels of inflammatory markers such as TNF-alpha and IL-6 compared to control groups .

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